molecular formula C20H22N2O4 B5417763 3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione

3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5417763
M. Wt: 354.4 g/mol
InChI Key: ZMKSGKQKFSFTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as MPDPV, is a synthetic stimulant drug that belongs to the pyrrolidine class of compounds. MPDPV is a potent psychostimulant that has been found to have a high potential for abuse and addiction. The chemical structure of MPDPV is similar to that of other pyrrolidine derivatives, such as MDPV and α-PVP, which are also known to have stimulant effects.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves its interaction with the dopamine transporter, which leads to an increase in dopamine release in the brain. This compound binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an accumulation of dopamine in the synaptic cleft. This increased dopamine release is responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulant drugs. This compound increases heart rate, blood pressure, and body temperature. It also causes the release of adrenaline and noradrenaline, leading to increased alertness and arousal. This compound has been found to have a high potential for abuse and addiction, and its use can lead to a range of adverse effects, such as psychosis, seizures, and cardiovascular problems.

Advantages and Limitations for Lab Experiments

3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been used in laboratory experiments to investigate its effects on the central nervous system. Its high potency and selectivity for the dopamine transporter make it a useful tool for studying the dopamine system. However, its potential for abuse and addiction, as well as its adverse effects, limit its usefulness in laboratory experiments.

Future Directions

Future research on 3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione should focus on its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. It would also be useful to investigate the long-term effects of this compound use, as well as its potential for addiction and abuse. Further research is needed to develop treatments for this compound addiction and to better understand the mechanisms underlying its adverse effects.

Synthesis Methods

The synthesis of 3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-methoxyphenylacetone with propiophenone in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis of this compound is relatively simple and can be carried out using readily available reagents.

Scientific Research Applications

3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound has been found to increase the release of dopamine in the brain, leading to its stimulant effects. This compound has also been shown to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.

properties

IUPAC Name

3-(4-methoxyanilino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-12-26-17-10-6-15(7-11-17)22-19(23)13-18(20(22)24)21-14-4-8-16(25-2)9-5-14/h4-11,18,21H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKSGKQKFSFTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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